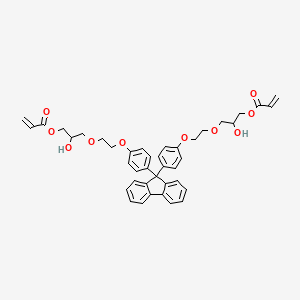
(((((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(((((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate” is a complex organic molecule with the molecular formula C37H34O8. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety, often incorporating advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acrylate groups or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the phenylene or ethane-2,1-diyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic effects and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function or signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 9,9-Bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene
- 2,2’-((((((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(methylene))bis(oxirane)
- 1,4-Phenylene diacrylate
Uniqueness
What sets this compound apart is its unique combination of the fluorene core with multiple phenylene and acrylate groups, providing distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural and functional characteristics .
Properties
Molecular Formula |
C41H42O10 |
|---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-[4-[9-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C41H42O10/c1-3-39(44)50-27-31(42)25-46-21-23-48-33-17-13-29(14-18-33)41(37-11-7-5-9-35(37)36-10-6-8-12-38(36)41)30-15-19-34(20-16-30)49-24-22-47-26-32(43)28-51-40(45)4-2/h3-20,31-32,42-43H,1-2,21-28H2 |
InChI Key |
DUHVCNYWVLVZOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(COCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOCC(COC(=O)C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















